(2S)-2-amino-4-methylselanylbutanoic acid

Anticancer selenium compounds IC50 cytotoxicity Hepatocellular carcinoma

Se-methylselenocysteine (MSC) is the only organoselenium compound that efficiently delivers methylselenol via β-lyase, enabling caspase-dependent apoptosis in p53-mutant cancers where selenomethionine fails. Unlike SeMet, MSC does not incorporate non-specifically into proteins, ensuring clean PK-PD modeling. With 9–14× faster absorption than selenate and superior Caco-2 permeability, MSC is the definitive reference standard for oral selenium formulation development. Order high-purity MSC for prostate cancer AR-signaling and p53-mutant apoptosis studies.

Molecular Formula C5H11NO2Se
Molecular Weight 192.07 g/mol
CAS No. 1187-56-0
Cat. No. B1681617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-amino-4-methylselanylbutanoic acid
CAS1187-56-0
SynonymsButanoic acid, 2-amino-4-(methylseleno)-
Radioselenomethionine
Se 75, Selenomethionine
Selenomethionine
Selenomethionine Hydrochloride, (S)-Isomer
Selenomethionine Se 75
Selenomethionine, (+,-)-Isomer
Selenomethionine, (R)-Isomer
Selenomethionine, (S)-Isomer
Sethotope
Molecular FormulaC5H11NO2Se
Molecular Weight192.07 g/mol
Structural Identifiers
SMILESC[Se]CCC(C(=O)O)N
InChIInChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i9-4
InChIKeyRJFAYQIBOAGBLC-ZEMBQCNESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procurement-Relevant Baseline Profile of (2S)-2-amino-4-methylselanylbutanoic acid (Se-Methylselenocysteine, CAS 1187-56-0)


(2S)-2-amino-4-methylselanylbutanoic acid, commonly referred to as Se-methylselenocysteine (MSC) or methylselenocysteine, is a naturally occurring, redox-active organoselenium amino acid found in selenium-enriched allium vegetables and selenium-accumulator plants [1]. It functions as a prodrug that is metabolized by kynurenine aminotransferase 1 (KYAT1/CCBL1) via β-elimination to generate the bioactive metabolite methylselenol, a mechanism distinct from both inorganic selenium salts and selenomethionine [2]. The compound has been investigated as a cancer chemopreventive and chemotherapeutic candidate, with in vitro and in vivo activity demonstrated against prostate, head and neck, breast, lung, and liver cancer models [1][3].

Why Selenomethionine or Sodium Selenite Cannot Substitute for Se-Methylselenocysteine in Research and Formulation


The three most commonly available selenium compounds — selenomethionine, sodium selenite, and Se-methylselenocysteine — exhibit fundamentally divergent metabolic fates, toxicological profiles, and apoptotic mechanisms [1]. Selenomethionine is non-specifically incorporated into proteins in place of methionine, leading to tissue accumulation and confounding biomarker interpretation [2]. Sodium selenite exerts acute cytotoxicity predominantly through non-apoptotic necrotic pathways driven by redox cycling, whereas Se-methylselenocysteine induces caspase-dependent apoptosis with a substantially higher selectivity index [1][3]. Critically, Se-methylselenocysteine is the only compound among the three that efficiently delivers the methylselenol moiety via β-lyase-mediated metabolism, which is responsible for its distinct anti-angiogenic and androgen receptor (AR)-signaling disruption activities [2][4]. These mechanistic and pharmacokinetic divergences mean that substituting one selenium species for another can produce non-comparable — or even opposing — experimental outcomes.

Quantitative Comparator Evidence for (2S)-2-amino-4-methylselanylbutanoic acid (Se-Methylselenocysteine) Selection


Cytotoxicity IC50 Ratio: MSC Exhibits 7.3- to 119.5-Fold Lower Potency than Sodium Selenite Across Liver Cancer Cell Lines, Defining a Wider Therapeutic Index

In a direct head-to-head comparison using SRB proliferation assays across four liver cancer cell lines (HLE, HLF hepatocellular carcinoma; TFK-1, HuH-28 cholangiocarcinoma), Se-methylselenocysteine (MSC) demonstrated IC50 values ranging from 79.5 to 322.6 μM, whereas sodium selenite demonstrated IC50 values from 2.7 to 11.3 μM [1]. This represents a 7.3- to 119.5-fold difference in cytotoxicity, with MSC being systematically less acutely toxic. The substantially higher IC50 of MSC reflects its prodrug nature—requiring enzymatic activation by KYAT1/CCBL1 to generate methylselenol—compared to selenite which undergoes rapid, non-enzymatic reduction to hydrogen selenide. This differential provides researchers with a broader concentration window for studying selenium-dependent apoptosis without confounding necrotic cell death.

Anticancer selenium compounds IC50 cytotoxicity Hepatocellular carcinoma Cholangiocarcinoma

Anti-Hemolytic Potency Ranking: Methylselenocysteine is 1.9-Fold More Potent than Selenomethionine in Protecting Erythrocyte Membranes from Peroxyl Radical Damage

In a systematic in vitro study comparing three selenoamino acids, methylselenocysteine (MeSeCys) demonstrated superior anti-hemolytic activity compared to selenomethionine (SeMet), with the overall protective efficacy ranking established as CysSeSeCys > MeSeCys > SeMet based on IC50 values for inhibition of hemolysis, lipid peroxidation, and K+ ion leakage [1]. For the inhibition of lipid peroxidation, the reported IC50 values were 163 ± 4 μM for MeSeCys and 200 ± 8 μM for SeMet [2]. This represents a 1.23-fold greater potency for MeSeCys. More broadly, the relative anti-hemolytic ability hierarchy was quantitatively validated across three independent endpoints, with MeSeCys consistently outperforming SeMet by a factor of approximately 1.9 in overall anti-hemolytic activity [1]. This antioxidant differential is mechanistically attributed to the more efficient peroxyl radical scavenging capacity of the methylselenol moiety generated from MeSeCys.

Antioxidant selenium compounds Anti-hemolytic activity Oxidative stress protection Selenoamino acid comparison

p53-Dependent Selective Apoptosis: MSC Induces Apoptosis in p53-Mutant Cancer Cells While SeMet Requires Wild-Type p53, Defining Distinct Indication Spaces

A direct head-to-head comparison across four human carcinoma cell lines (HSC-3, HSC-4 oral squamous; A549 lung; MCF-7 breast) revealed a critical genetic-context dependency: Se-methylselenocysteine (MSC) increased apoptotic cells specifically in p53-mutated HSC-3 cells, whereas selenomethionine (SeMet) increased apoptotic cells exclusively in p53-wild-type A549 cells [1]. High activities of caspase-3, -8, and -9 were observed during MSC-induced apoptosis, and a pan-caspase inhibitor (z-VAD-fmk) rescued HSC-3 cell viability, confirming caspase-dependent cell death [1]. Additionally, MSC treatment was accompanied by concurrent reduction of phosphorylated Akt levels and inhibition of VEGF expression, effects not observed with SeMet [1]. The differential p53 dependency means that MSC and SeMet are not interchangeable in apoptosis research: MSC is the appropriate compound for studying p53-independent apoptotic pathways, which is critical given that approximately 50% of human cancers harbor p53 mutations.

p53-dependent apoptosis Selenium compound selectivity Caspase activation Personalized oncology

Subchronic Toxicity NOAEL: L-Se-Methylselenocysteine Exhibits a Male-Specific NOAEL of 0.15 mg/kg/day in 90-Day Rat Study, 2-Fold Lower than Sodium Selenite, Demanding Rigorous Dose-Response Design

A comprehensive 90-day oral gavage subchronic toxicity study in Sprague-Dawley rats directly compared four selenium supplements at equivalent elemental selenium doses (0.15, 0.30, 0.60 mg Se/kg bw/day) [1]. The male-specific No Observed Adverse Effect Level (NOAEL) for L-Se-methylselenocysteine (L-SeMc) was determined to be 0.15 mg/kg bw/day, compared to 0.30 mg/kg for sodium selenite, 0.30 mg/kg for yeast selenium (SeY), and 0.60 mg/kg for Se-enriched peptides (SeP) [1]. At 0.60 mg/kg, L-SeMc induced symptoms including hair loss, significant weight loss, bile duct hyperplasia, cholestasis in females, and marked testicular atrophy with reduced sperm motility in males—toxicities not observed at equivalent doses of sodium selenite [1]. The lower male NOAEL of L-SeMc relative to inorganic selenite contradicts the common assumption that organic selenium forms are universally less toxic, demonstrating that toxicity is species-dependent rather than class-predictable.

Subchronic toxicity NOAEL comparison Selenium supplement safety Preclinical toxicology

Intestinal Permeability: Se-Methylselenocysteine and Selenomethionine are Equally Efficiently Transported Across Caco-2 Monolayers, Significantly Outperforming All Other Bioselenocompounds

An in vitro membrane permeability study using Caco-2 cell monolayers compared the transport efficiency of nine naturally occurring bioselenocompounds [1]. Se-methylselenocysteine (MeSeCys) and selenomethionine (SeMet) demonstrated significantly more efficient transepithelial transport than all other tested compounds, including selenite, selenate, selenocyanate, selenocystine, methylseleninic acid, selenosugar 1, and trimethylselenonium ion [1]. This positions MeSeCys alongside SeMet as the two bioselenocompounds with optimal intestinal absorption characteristics. However, unlike SeMet—which is non-specifically incorporated into proteins, causing tissue accumulation—MeSeCys is metabolized via β-lyase to methylselenol without protein misincorporation, combining high bioavailability with a favorable metabolic clearance profile [2].

Bioavailability Caco-2 permeability Intestinal absorption Selenium speciation

Pharmacokinetic Advantage: MeSeCys is Absorbed 9- to 14-Fold Faster into Whole Blood Compared to Sodium Selenate at Equimolar Oral Doses, with 2-Fold Greater Whole-Blood Bioavailability

A comparative oral dose toxicokinetic study in lambs administered equimolar doses (1, 2, 3, or 4 mg Se/kg BW) of Se-methylselenocysteine (MeSeCys) or sodium selenate demonstrated profoundly faster absorption kinetics for MeSeCys [1]. MeSeCys was absorbed 9 to 14 times faster into whole blood than sodium selenate, with a significantly greater peak selenium concentration (Cmax; P < 0.0001), faster time to peak concentration (Tmax; P < 0.0001), and faster rate of absorption (P < 0.0001) [1]. The whole-blood area under the curve (AUC) indicated MeSeCys was approximately twice as bioavailable as sodium selenate at equimolar doses [1]. At 168 hours post-dosing, whole-blood selenium concentrations remained significantly higher in MeSeCys-dosed animals (P < 0.0001) [1]. In serum, absorption rate and Tmax were also faster for MeSeCys (P < 0.0001), though Cmax was greater for selenate [1].

Toxicokinetics Oral absorption rate Selenium bioavailability Whole blood pharmacokinetics

Research and Industrial Application Scenarios for (2S)-2-amino-4-methylselanylbutanoic acid (Se-Methylselenocysteine) Supported by Quantitative Evidence


p53-Mutant Cancer Apoptosis Research Requiring a Selenium Compound Active Independent of p53 Status

For researchers investigating selenium-induced apoptosis in p53-mutant cancer models (representing ~50% of human cancers), Se-methylselenocysteine is the required compound rather than selenomethionine. Direct comparative flow cytometry data demonstrate that MSC induces caspase-3, -8, and -9-dependent apoptosis in p53-mutated HSC-3 cells, whereas SeMet is only active in p53-wild-type A549 cells [1]. Using SeMet in p53-mutant models would produce false-negative results, making MSC the only appropriate procurement choice for this experimental context.

Androgen Receptor Signaling Disruption in Prostate Cancer Xenograft Models

Se-methylselenocysteine is uniquely suited for prostate cancer xenograft studies targeting androgen receptor (AR) signaling. In vivo data demonstrate that MSC at 100 μg/mouse/day administered intraperitoneally for 14 days significantly inhibits LNCaP tumor growth (P < 0.05), with concomitant decreases in AR expression in tumor tissues and serum PSA levels [2]. This AR-disruption mechanism is specific to monomethylated selenium species and is not replicated by selenomethionine, which lacks the methylselenol metabolic pathway [3].

In Vivo Pharmacokinetic Studies Requiring Rapid Oral Absorption and Sustained Systemic Selenium Levels

For preclinical pharmacokinetic investigations requiring rapid onset of systemic selenium exposure, Se-methylselenocysteine provides a 9- to 14-fold faster whole-blood absorption rate and approximately 2-fold greater whole-blood AUC compared to sodium selenate at equimolar oral doses [4]. This property, combined with sustained whole-blood selenium elevation at 168 hours post-dose, enables precise temporal pharmacokinetic-pharmacodynamic (PK-PD) modeling of selenium-dependent biological effects.

Caco-2 Intestinal Permeability Screening Panels for Oral Selenium Formulation Development

In Caco-2 permeability screening programs for oral selenium nutraceutical or pharmaceutical formulation, Se-methylselenocysteine serves as the optimal organic selenium reference standard. It is among the two most efficiently transported bioselenocompounds (alongside SeMet) across Caco-2 monolayers, significantly outperforming selenite, selenate, selenocystine, and selenosugars [5]. Its combination of high permeability and the absence of non-specific protein incorporation makes it the preferred organic selenium candidate over SeMet for acute pharmacological formulation development.

Quote Request

Request a Quote for (2S)-2-amino-4-methylselanylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.